2-(cis-4-Aminocyclohexyl)-N,N-dimethylacetamide
Description
Properties
Molecular Formula |
C10H20N2O |
|---|---|
Molecular Weight |
184.28 g/mol |
IUPAC Name |
2-(4-aminocyclohexyl)-N,N-dimethylacetamide |
InChI |
InChI=1S/C10H20N2O/c1-12(2)10(13)7-8-3-5-9(11)6-4-8/h8-9H,3-7,11H2,1-2H3 |
InChI Key |
SURAIWHYYNQYAZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)CC1CCC(CC1)N |
Origin of Product |
United States |
Preparation Methods
Detailed Synthetic Strategy
According to patent WO2015056164A1, a representative synthetic approach involves the following key steps:
Preparation of cis-4-aminocyclohexylacetaldehyde (Protected Form)
Starting from 4-nitrophenylacetic acid, reduction yields 4-aminocyclohexylacetic acid. The cis- and trans-isomers are separated by fractional crystallization of the hydrochloride salts of their ethyl esters. The cis-isomer is then converted to the protected aldehyde, typically with a tert-butoxycarbonyl (Boc) protecting group to safeguard the amine functionality during subsequent steps.Reductive Amination
The protected cis-4-aminocyclohexylacetaldehyde undergoes reductive amination with appropriate amines (e.g., 1-(2,3-dichlorophenyl)piperazine) in the presence of sodium triacetoxyborohydride. This step forms the key amine intermediate with the desired stereochemistry.Deprotection and Amide Formation
Removal of the Boc protecting group is achieved by treatment with hydrogen chloride in ethyl acetate. Subsequently, the free amine is acylated with dimethylacetyl chloride or an equivalent reagent to form the N,N-dimethylacetamide moiety.Purification
The final product is purified by fractional crystallization or chromatography to ensure high stereochemical purity and removal of impurities.
Alternative Synthetic Routes
The patent also describes alternative routes for the initial alcohol intermediate preparation, which can be alkylated directly to introduce the dimethylacetamide group. These include:
- Use of carbamate protecting groups such as benzyloxycarbonyl (Cbz).
- Alkylation with dimethylcarbamoyl chloride, though this reagent poses toxicity and carcinogenicity risks.
- Use of safer alternatives to triphosgene for isocyanate formation.
Reaction Conditions and Reagents
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Reduction of 4-nitrophenylacetic acid | Suitable reducing agents (e.g., catalytic hydrogenation) | Yields 4-aminocyclohexylacetic acid |
| Fractional crystallization | Hydrochloride salts of ethyl esters | Separation of cis- and trans-isomers |
| Protection of amine | Boc anhydride or Cbz chloride | Protects amine during aldehyde formation |
| Reductive amination | Sodium triacetoxyborohydride, amine partner | Stereoselective formation of amine intermediate |
| Deprotection | HCl in ethyl acetate | Removes Boc protecting group |
| Acylation | Dimethylacetyl chloride or equivalent | Forms N,N-dimethylacetamide group |
| Purification | Fractional crystallization or chromatography | Ensures isomeric purity and product quality |
Stereochemical Considerations
The cis-configuration of the 4-aminocyclohexyl moiety is crucial for the biological activity of the compound. The synthetic methods emphasize:
- Selective crystallization to isolate the cis-isomer.
- Use of protecting groups to prevent racemization or isomerization during synthetic transformations.
- Analytical methods such as chromatography and crystallography to confirm stereochemistry.
Research Findings and Analysis
- The use of tert-butoxycarbonyl (Boc) as an amine protecting group is preferred due to its stability and ease of removal under mild acidic conditions.
- The reductive amination step is efficient with sodium triacetoxyborohydride, providing good yields and maintaining stereochemical fidelity.
- Direct use of dimethylcarbamoyl chloride for amide formation is effective but has safety concerns; alternative reagents or milder conditions are recommended.
- The final compound can be isolated as free base, hydrochloride salt, or other salt forms depending on the intended application.
- Purification methods such as fractional crystallization and chromatography are well established for these types of compounds and critical for obtaining high purity.
Summary Table of Preparation Methods
| Preparation Step | Method/Route | Advantages | Limitations |
|---|---|---|---|
| Synthesis of cis-4-aminocyclohexyl intermediate | Reduction of 4-nitrophenylacetic acid + fractional crystallization | High stereochemical purity | Requires careful crystallization |
| Protection of amine | Boc or Cbz protection | Stability during synthesis | Additional step, requires deprotection |
| Reductive amination | Sodium triacetoxyborohydride | High yield, mild conditions | Sensitive to moisture |
| Amide formation | Acylation with dimethylacetyl chloride | Direct introduction of amide group | Toxic reagents may be involved |
| Purification | Fractional crystallization, chromatography | High purity and stereochemical control | Time-consuming |
Chemical Reactions Analysis
Types of Reactions
2-(cis-4-Aminocyclohexyl)-N,N-dimethylacetamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and alcohols can react with the acetamide group under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted acetamides.
Scientific Research Applications
2-(cis-4-Aminocyclohexyl)-N,N-dimethylacetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(cis-4-Aminocyclohexyl)-N,N-dimethylacetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved include signal transduction and metabolic processes .
Comparison with Similar Compounds
Alkyl vs. Amino Substituents
- In contrast, the amino group in the target compound introduces polarity, likely lowering logP and improving solubility in polar solvents .
- N-[4-(1,1-Dimethylethyl)cyclohexyl]acetamide (tert-butyl derivative): The bulky tert-butyl group increases steric hindrance, which may limit binding to enzymatic active sites compared to the smaller amino group .
Bis-Substituted Cyclohexyl Analogues
Compounds like cis-1,4-bis-acetaminomethylcyclohexane (CAS 70924-83-3) feature dual acetamide groups. This structural modification significantly elevates molecular weight (~280 g/mol) and may enhance crystallinity or thermal stability compared to mono-substituted derivatives like the target compound .
Functional Group Modifications in Dimethylacetamide Derivatives
- 2-(2,6-Dichloro-4-hydroxyphenylamino)-N,N-dimethylacetamide: The dichlorophenylamino substituent confers electrophilic character, enabling interactions with cyclooxygenase (COX) enzymes, as seen in NSAID metabolites. This contrasts with the target compound’s cyclohexylamine group, which is more likely to engage in hydrogen bonding or act as a proton donor in biological systems .
- N,N-Dimethylacetamide (DMAC, CAS 127-19-5) : The parent compound lacks the cyclohexylamine moiety, resulting in lower molecular complexity and broader industrial use as a solvent. However, DMAC’s toxicity profile (e.g., hepatotoxicity) underscores the importance of structural modifications in the target compound to mitigate adverse effects .
Research Implications and Gaps
Further studies should prioritize:
- Experimental determination of physicochemical properties (e.g., logP, pKa).
- Comparative pharmacokinetic profiling against trans isomers and alkyl-substituted analogs.
- Toxicity assessments relative to DMAC .
Biological Activity
2-(cis-4-Aminocyclohexyl)-N,N-dimethylacetamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article examines the biological activity of this compound, focusing on its interactions with biological targets, synthesis methods, and potential therapeutic applications.
Structural Characteristics
The compound features a cyclohexane ring with an amino group and a dimethylacetamide moiety. The cis configuration at the 4-position of the cyclohexane ring is significant, as it influences the compound's physical and chemical properties, which may affect its biological activity.
Interaction with Biological Targets
Research indicates that compounds similar to 2-(cis-4-Aminocyclohexyl)-N,N-dimethylacetamide may exhibit significant interactions with neurotransmitter systems. Preliminary studies suggest potential binding affinities to receptors involved in neurotransmission, which could influence pathways related to mood and cognition.
Table 1: Potential Biological Targets of 2-(cis-4-Aminocyclohexyl)-N,N-dimethylacetamide
| Target | Type | Potential Effect |
|---|---|---|
| Serotonin Receptors | GPCR | Modulation of mood |
| Dopamine Receptors | GPCR | Influence on cognition |
| P-glycoprotein | Transporter | Drug resistance modulation |
Synthesis Methods
The synthesis of 2-(cis-4-Aminocyclohexyl)-N,N-dimethylacetamide can be achieved through various methods. Common approaches include:
- Reaction of Amines with Acetic Anhydride : This method typically produces the desired cis isomer under controlled conditions.
- Reduction of Ketones or Imines : Derived from cyclohexylamine, this approach requires careful management of reaction parameters to favor the formation of the cis configuration.
Table 2: Synthesis Methods Overview
| Method | Description | Advantages |
|---|---|---|
| Reaction with Acetic Anhydride | Direct reaction with amines | High yield of desired isomer |
| Reduction of Ketones/Imines | Conversion of precursors to amine form | Versatile starting materials |
Potential Applications
Given its structural characteristics, 2-(cis-4-Aminocyclohexyl)-N,N-dimethylacetamide has potential applications in:
- Medicinal Chemistry : Targeting central nervous system disorders.
- Pharmaceutical Development : As a lead compound for developing new therapeutic agents.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(cis-4-Aminocyclohexyl)-N,N-dimethylacetamide, and how can experimental parameters be optimized?
- Methodology : Begin with a multi-step synthesis involving cyclohexane derivatives as precursors. Use computational reaction path search methods (e.g., quantum chemical calculations) to predict feasible pathways and transition states, reducing trial-and-error experimentation . Validate intermediates via HPLC or GC-MS, and optimize reaction conditions (e.g., solvent polarity, temperature) using design of experiments (DoE) frameworks. Cross-reference spectral data (e.g., IR, NMR) with NIST Chemistry WebBook standards to confirm structural fidelity .
Q. How should researchers characterize the physicochemical properties of this compound?
- Methodology :
- Spectroscopic Analysis : Obtain IR spectra using protocols outlined by NIST (e.g., 4 cm⁻¹ resolution in CCl₄/CS₂ solvents) to identify functional groups like the amide bond and cyclohexyl amine .
- Chromatographic Purity : Employ reverse-phase HPLC with UV detection (λ = 254 nm) and compare retention times against certified reference materials.
- Thermal Stability : Perform thermogravimetric analysis (TGA) under inert atmospheres to assess decomposition thresholds .
Q. What safety protocols are critical for handling 2-(cis-4-Aminocyclohexyl)-N,N-dimethylacetamide in laboratory settings?
- Methodology :
- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.
- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks, as recommended for structurally similar acetamides .
- Waste Disposal : Neutralize acidic/basic byproducts before disposal, adhering to institutional chemical hygiene plans .
Advanced Research Questions
Q. How can computational modeling improve the design of catalytic systems for this compound’s synthesis?
- Methodology : Apply density functional theory (DFT) to simulate reaction mechanisms, focusing on transition-state energetics and stereochemical outcomes. Use software like Gaussian or ORCA to model the cis-4-aminocyclohexyl moiety’s conformational stability. Validate simulations with experimental kinetic data (e.g., Arrhenius plots) to refine catalytic selectivity .
Q. What strategies resolve contradictions between computational predictions and experimental yields?
- Methodology :
- Error Analysis : Compare computational activation energies with calorimetric data (e.g., DSC) to identify systematic biases in simulations.
- Sensitivity Testing : Vary input parameters (e.g., solvent dielectric constants) in simulations to match experimental conditions.
- Multi-Method Validation : Cross-check results using alternative computational frameworks (e.g., coupled-cluster theory) and replicate experiments under controlled conditions .
Q. How can researchers assess the environmental persistence of this compound and its metabolites?
- Methodology :
- Degradation Studies : Expose the compound to simulated environmental conditions (e.g., UV light, microbial consortia) and monitor degradation via LC-MS/MS.
- Ecotoxicity Screening : Use Daphnia magna or algal bioassays to evaluate acute/chronic toxicity, referencing OECD guidelines.
- Atmospheric Modeling : Apply fugacity models to predict partitioning behavior in air/water/soil systems, leveraging data from energy-related pollutant studies .
Q. What reactor design considerations enhance scalability for synthesizing this compound?
- Methodology :
- Mixing Efficiency : Use computational fluid dynamics (CFD) to optimize impeller design in batch reactors, ensuring uniform heat/mass transfer.
- Catalyst Immobilization : Test fixed-bed or membrane reactors to improve catalyst reuse and reduce leaching.
- Process Intensification : Explore microreactor systems for high-throughput screening of reaction parameters (e.g., residence time, pressure) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
